molecular formula C9H12INO2 B075279 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide CAS No. 1199-65-1

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Cat. No. B075279
CAS RN: 1199-65-1
M. Wt: 293.1 g/mol
InChI Key: NGEAJXXGUZQCPN-UHFFFAOYSA-M
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Description

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a chemical compound of interest in various fields of chemistry due to its unique structure and potential reactivity. It is part of the pyridinium family, known for their roles in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of related pyridinium compounds involves several key steps, including quaternization reactions and modifications of the pyridine ring. For example, the electrochemical reduction of 1-methyl-4-methoxycarbonylpyridinium iodide in an aqueous medium provides insights into the synthetic pathways and reactivity of such compounds (Mathieu, Meunier‐Prest, & Laviron, 1997).

Molecular Structure Analysis

The molecular structure of pyridinium compounds, including 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, can be characterized by techniques like X-ray diffraction. Such analyses reveal the compound's monoclinic space group, cell dimensions, and the conformation of its molecules, providing essential information on its geometric configuration and potential intermolecular interactions (Dik‐Edixhoven & Stam, 2010).

Chemical Reactions and Properties

The reactivity of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide involves interactions with various reagents and conditions, leading to diverse chemical transformations. Its electrochemical properties, as shown in studies, highlight the compound's ability to undergo reduction reactions under specific conditions, revealing insights into its chemical behavior and potential applications in synthesis (Mathieu, Meunier‐Prest, & Laviron, 1997).

Scientific Research Applications

  • Crystal Structure Analysis : A study on the monoclinic modification of a similar compound, 4-cyano-N-[2-(p-methoxyphenyl)ethyl]pyridinium iodide, revealed detailed crystal structure properties (Dik‐Edixhoven & Stam, 2010).

  • Redox Reactions and Catalysis : Research demonstrates the use of 1-ethyl-4-(methoxycarbonyl)pyridinium bis(trifluoromethanesulfonyl)amide, derived from 1-ethyl-4-(methoxycarbonyl)pyridinium iodide, in redox reactions and as a mediator in B12 catalytic systems under visible light irradiation (Shimakoshi, Houfuku, Chen, & Hisaeda, 2019).

  • Electrochemical Studies : Electrochemical properties of compounds related to 1-ethyl-4-(methoxycarbonyl)pyridinium iodide have been examined, highlighting the influence of pH and structure on their behavior (Lejeune, Vandenbalck, Patriarche, & Lapière, 2010).

  • Corrosion Inhibition : Pyridinium-derived ionic liquids, including variants of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments (El-hajjaji et al., 2020).

  • NMR Chemical Shift Studies : The impact of different solvents on the NMR chemical shifts of 1-ethyl-4-carbomethoxypyridinium iodide has been investigated, providing insights into molecular interactions (Janjua et al., 2009).

  • Catalytic Applications : The compound has been used as a catalyst in the synthesis of pyranopyrazole derivatives, demonstrating its potential in facilitating complex chemical reactions (Moosavi‐Zare et al., 2016).

  • Optical Materials Development : Research on pyridinium–metal iodide complexes, including those with methoxycarbonyl substituents, has explored their potential in nonlinear optical material applications (Glavcheva et al., 2004).

  • Free Radical Studies : The generation and analysis of stable free radicals derived from 1-methyl-2-methoxycarbonylpyridinyl, prepared from corresponding pyridinium iodides, have been documented (Watanabe, Ikegami, & Seto, 1972).

  • Dye-Sensitized Solar Cells : In the field of renewable energy, certain organic ionic plastic crystals, including derivatives of pyridinium iodide, have been used as solid-state electrolytes in dye-sensitized solar cells (Li et al., 2012).

Safety And Hazards

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

The scientific applications of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide encompass diverse areas, including compound synthesis, exploration of biochemical and physiological effects, and utilization in lab experiments . It has proven valuable as a reagent in organic synthesis, facilitating the production of amines and esters . Additionally, it has shown effectiveness as a catalyst in polymer synthesis . In the future, more research could be conducted to explore its potential applications in various fields.

properties

IUPAC Name

methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEAJXXGUZQCPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883666
Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

CAS RN

1199-65-1
Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name Pyridinium, iodide
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Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
Z Shervani, J Liu, Y Ikushima - Chemistry letters, 2004 - journal.csj.jp
… Micelles prepared were characterized by dissolving 1-ethyl-4-methoxycarbonyl pyridinium iodide probe … of micropolarities of micelles using 1-ethyl-4-methoxycarbonyl pyridinium iodide …
Number of citations: 4 www.journal.csj.jp
MY Lui, L Crowhurst, JP Hallett, PA Hunt… - Chemical …, 2011 - pubs.rsc.org
Solvents and solutions are ubiquitous in chemistry. For instance, in synthesis the solvent allows reagents to mix intimately so that reactions between these may occur. Consequently, …
Number of citations: 209 pubs.rsc.org
Z Shervani, Y Ikushima - Colloid and Polymer Science, 1999 - Springer
… and near-critical propane has been determined in terms of a solvent polarity parameter, E T (30) values, by using absorption probes, 1-ethyl-4-methoxycarbonyl pyridinium iodide and 2,…
Number of citations: 14 link.springer.com
T Alaviuhkola, J Bobacka, M Nissinen… - … A European Journal, 2005 - Wiley Online Library
Five aromatic borate anions, namely tetrakis(4‐phenoxyphenyl)borate (1), tetrakis(biphenyl)borate (2), tetrakis(2‐naphthyl)borate (3), tetrakis(4‐phenylphenol)borate (4), and tetrakis(4‐…
Z Shervani, Y Ikushima - The Journal of supercritical fluids, 1998 - Elsevier
… O (AuO) and 1-ethyl-4-methoxycarbonyl pyridinium iodide (EMCPI) inside the micelles. … Auramine O and 1-ethyl-4-methoxycarbonyl pyridinium iodide were obtained from Wako …
Number of citations: 13 www.sciencedirect.com
S Spange, N Weiß - ChemPhysChem, 2023 - Wiley Online Library
The solvatochromicity of established solvatochromic UV/Vis probes, which appear to be sensitive to the so‐called hydrogen bond donor (HBD) property of the solvent, is analysed using …
EM Kosower - Canadian journal of chemistry, 2005 - cdnsciencepub.com
Observations made in the course of experiments on pyridinium salts led to important discoveries in physical organic chemistry. The way in which the discoveries were made is likened to …
Number of citations: 10 cdnsciencepub.com
MYY Lui - 2012 - spiral.imperial.ac.uk
In a previous study1 from the Welton Group, the reactivity resulting from mixing two different and reactive salts together was observed to be highly dependent on the type of solvent, with …
Number of citations: 2 spiral.imperial.ac.uk
K Medda, P Chatterjee, M Pal, S Bagchi - Journal of solution chemistry, 1990 - Springer
The longest wavelength band of n-alkyl pyridinium iodides (NAPI) in solution, which is due to charge transfer processes within a contact ion pair species, serves as an empirical …
Number of citations: 9 link.springer.com

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